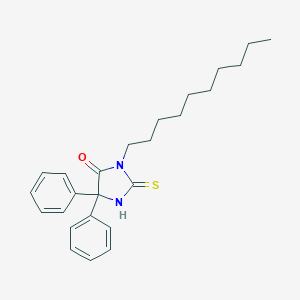

3-Decyl-5,5'-diphenyl-2-thioxo-4-imidazolidinone

描述

属性

IUPAC Name |

3-decyl-5,5-diphenyl-2-sulfanylideneimidazolidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H32N2OS/c1-2-3-4-5-6-7-8-15-20-27-23(28)25(26-24(27)29,21-16-11-9-12-17-21)22-18-13-10-14-19-22/h9-14,16-19H,2-8,15,20H2,1H3,(H,26,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACGQTBAFQLDLFS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCN1C(=O)C(NC1=S)(C2=CC=CC=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H32N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20467676 | |

| Record name | 3-decyl-5,5-diphenyl-2-sulfanylideneimidazolidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20467676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

408.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

875014-22-5 | |

| Record name | 3-decyl-5,5-diphenyl-2-sulfanylideneimidazolidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20467676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis and Evaluation of 3-Decyl-5,5'-diphenyl-2-thioxo-4-imidazolidinone and its Analogs as Fatty Acid Amide Hydrolase (FAAH) Inhibitors: A Technical Guide

This technical guide provides a comprehensive overview of the synthesis, characterization, and biological evaluation of 3-Decyl-5,5'-diphenyl-2-thioxo-4-imidazolidinone and its analogs. This class of compounds has garnered significant interest due to their potent inhibitory activity against Fatty Acid Amide Hydrolase (FAAH), a key enzyme in the endocannabinoid system. This document is intended for researchers, scientists, and professionals in the field of drug development.

Introduction

Fatty Acid Amide Hydrolase (FAAH) is an integral membrane enzyme responsible for the degradation of endogenous fatty acid amides, most notably the endocannabinoid anandamide (AEA).[1][2][3] By hydrolyzing AEA to arachidonic acid and ethanolamine, FAAH terminates its signaling, which is mediated through cannabinoid receptors (CB1 and CB2).[1] Inhibition of FAAH leads to an increase in endogenous AEA levels, thereby enhancing endocannabinoid signaling. This mechanism has shown therapeutic potential for a range of conditions including pain, inflammation, anxiety, and neurodegenerative diseases, without the psychoactive side effects associated with direct CB1 receptor agonists.[1][4]

The 2-thioxo-4-imidazolidinone scaffold has emerged as a promising template for the development of FAAH inhibitors. Specifically, 3-substituted 5,5'-diphenyl-2-thioxo-4-imidazolidinone derivatives have demonstrated significant inhibitory potency. This guide focuses on the synthesis of this compound and its structural analogs, providing detailed experimental protocols and a summary of their biological activity.

Synthesis of 3-Substituted 5,5'-Diphenyl-2-thioxo-4-imidazolidinone Analogs

The synthesis of the target compounds is typically achieved through a two-step process. The first step involves the preparation of the core scaffold, 5,5-diphenyl-2-thioxoimidazolidin-4-one. The second step is the N-alkylation of this scaffold with various alkyl halides to yield the desired 3-substituted analogs.

General Synthetic Scheme

The overall synthetic approach is illustrated in the workflow diagram below.

Experimental Protocols

Step 1: Synthesis of 5,5-Diphenyl-2-thioxoimidazolidin-4-one

This procedure is adapted from established methods for the synthesis of 5,5-disubstituted thiohydantoins.

-

Materials: Benzil, Thiourea, Potassium Hydroxide, Ethanol, Hydrochloric Acid.

-

Procedure:

-

To a solution of benzil (1 equivalent) in ethanol, add thiourea (1.5 equivalents).

-

Add a solution of potassium hydroxide (2 equivalents) in water to the mixture.

-

Reflux the reaction mixture for 4 hours.

-

After cooling to room temperature, pour the mixture into water and filter to remove any unreacted starting material.

-

Acidify the filtrate with concentrated hydrochloric acid to precipitate the product.

-

Collect the solid by vacuum filtration, wash with water, and dry.

-

Recrystallize the crude product from ethanol to afford pure 5,5-diphenyl-2-thioxoimidazolidin-4-one.

-

Step 2: Synthesis of this compound

This protocol describes the N-alkylation of the thiohydantoin core.

-

Materials: 5,5-Diphenyl-2-thioxoimidazolidin-4-one, Sodium Hydride (60% dispersion in mineral oil), N,N-Dimethylformamide (DMF), 1-Bromodecane, Ethyl Acetate, Hexane.

-

Procedure:

-

To a solution of 5,5-diphenyl-2-thioxoimidazolidin-4-one (1 equivalent) in anhydrous DMF, add sodium hydride (1.2 equivalents) portion-wise at 0 °C under a nitrogen atmosphere.

-

Stir the mixture at room temperature for 30 minutes.

-

Add 1-bromodecane (1.2 equivalents) dropwise to the reaction mixture.

-

Stir the reaction at room temperature for 12-18 hours.

-

Quench the reaction by the slow addition of water.

-

Extract the aqueous layer with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield this compound.

-

Quantitative Data Summary

The inhibitory activity of the synthesized analogs against FAAH is summarized below. The pI50 values represent the negative logarithm of the IC50 values.

| Compound ID | N-3 Substituent | FAAH pI50 | CB1 Affinity (Ki, µM) | CB2 Affinity (Ki, µM) |

| 1 | -H | < 4.0 | > 10 | > 10 |

| 2 | -Methyl | 4.25 | > 10 | > 10 |

| 3 | -Propyl | 4.88 | > 10 | > 10 |

| 4 | -Butyl | 5.10 | > 10 | > 10 |

| 5 | -Hexyl | 5.55 | > 10 | > 10 |

| 6 | -Heptyl | 5.71 | > 10 | > 10 |

| 7 | -Octyl | 5.82 | > 10 | > 10 |

| 8 | -Decyl | 5.89 | > 10 | > 10 |

| 9 | -Dodecyl | 5.92 | > 10 | > 10 |

| 10 | -Tetradecyl | 5.94 | > 10 | > 10 |

Data is based on the findings reported by Muccioli GG, et al. in J Med Chem. 2006 Jan 12;49(1):417-25.[4][5][6]

Biological Evaluation: FAAH Inhibition Assay

The inhibitory potency of the synthesized compounds against FAAH is determined using a fluorometric assay.

Assay Principle

The assay measures the hydrolysis of a fluorogenic substrate, such as AMC-arachidonoyl amide, by FAAH. The enzymatic reaction releases a fluorescent product, 7-amino-4-methylcoumarin (AMC), which can be quantified. The reduction in fluorescence in the presence of an inhibitor is proportional to its inhibitory activity.[7][8][9]

Experimental Protocol

-

Materials: Recombinant FAAH enzyme, FAAH Assay Buffer (e.g., 125 mM Tris-HCl, pH 9.0, 1 mM EDTA), AMC-arachidonoyl amide (substrate), test compounds, 96-well plates, fluorescence plate reader.

-

Procedure:

-

Prepare serial dilutions of the test compounds in a suitable solvent (e.g., DMSO).

-

In a 96-well plate, add the FAAH assay buffer, the diluted test compound, and the FAAH enzyme solution. Include wells for 100% initial activity (enzyme, buffer, solvent) and background (buffer, solvent).

-

Pre-incubate the plate at 37 °C for 5-10 minutes.

-

Initiate the reaction by adding the FAAH substrate to all wells.

-

Incubate the plate at 37 °C for 30 minutes.

-

Measure the fluorescence with an excitation wavelength of 340-360 nm and an emission wavelength of 450-465 nm.[7]

-

Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by non-linear regression analysis.

-

Signaling Pathway

The inhibition of FAAH by compounds such as this compound enhances the endocannabinoid signaling pathway. The diagram below illustrates this mechanism.

Conclusion

This guide outlines the synthesis and evaluation of this compound and its analogs as potent and selective FAAH inhibitors. The straightforward synthetic route and the significant biological activity of these compounds make them valuable tools for further research into the therapeutic potential of FAAH inhibition. The provided protocols and data serve as a foundational resource for scientists engaged in the discovery and development of novel therapeutics targeting the endocannabinoid system.

References

- 1. Fatty acid amide hydrolase as a potential therapeutic target for the treatment of pain and CNS disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Substituted 2-thioxoimidazolidin-4-ones and imidazolidine-2,4-diones as fatty acid amide hydrolase inhibitors templates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. This compound | FAAH抑制剂 | MCE [medchemexpress.cn]

- 7. cdn.caymanchem.com [cdn.caymanchem.com]

- 8. caymanchem.com [caymanchem.com]

- 9. FAAH Inhibitor Screening Assay Kit - Creative BioMart [creativebiomart.net]

A Technical Guide to 3-Decyl-5,5'-diphenyl-2-thioxo-4-imidazolidinone: A Potent Inhibitor of Fatty Acid Amide Hydrolase (FAAH)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of 3-Decyl-5,5'-diphenyl-2-thioxo-4-imidazolidinone, a potent inhibitor of Fatty Acid Amide Hydrolase (FAAH). FAAH is a critical enzyme in the endocannabinoid system, responsible for the degradation of the endogenous cannabinoid anandamide. Inhibition of FAAH presents a promising therapeutic strategy for a variety of neurological and inflammatory disorders by enhancing endocannabinoid signaling. This document details the quantitative inhibitory data, comprehensive experimental protocols for its synthesis and biological evaluation, and visual representations of the relevant signaling pathways and experimental workflows.

Introduction to FAAH and its Inhibition

Fatty Acid Amide Hydrolase (FAAH) is an integral membrane enzyme that terminates the signaling of N-arachidonoylethanolamine (anandamide), a key endocannabinoid neurotransmitter.[1][2][3] By hydrolyzing anandamide into arachidonic acid and ethanolamine, FAAH regulates the levels of this signaling lipid, thereby influencing pain perception, mood, and inflammation.[4][5] The inhibition of FAAH leads to an accumulation of anandamide, potentiating its effects at cannabinoid receptors (CB1 and CB2) and offering a therapeutic avenue for conditions such as chronic pain, anxiety, and neurodegenerative diseases.[6]

This compound has emerged from a class of substituted 2-thioxoimidazolidin-4-ones as a notable FAAH inhibitor. A key advantage of this compound is its selectivity, exhibiting a notable lack of affinity for the CB1 and CB2 cannabinoid receptors, thereby minimizing the potential for direct cannabinoid-like side effects.

Quantitative Inhibitory Data

The inhibitory potency of this compound (referred to as compound 45 in the primary literature) and its analogs against rat brain FAAH has been quantified. The data is presented in terms of pI50, which is the negative logarithm of the IC50 value. A higher pI50 value indicates greater inhibitory potency.

| Compound Number | R Group (at N-3) | Scaffold | pI50 | IC50 (µM) |

| 45 | Decyl | 5,5'-diphenyl-2-thioxo-4-imidazolidinone | 5.89 | 1.29 |

| 14 | Heptyl | 5,5'-diphenylimidazolidine-2,4-dione | 5.12 | 7.59 |

| 46 | Tetradecyl | 5,5'-diphenyl-2-thioxo-4-imidazolidinone | 5.94 | 1.15 |

Data sourced from Muccioli GG, et al. J Med Chem. 2006.[7]

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is achieved through the N-alkylation of the 5,5-diphenyl-2-thioxoimidazolidin-4-one core structure.

Materials:

-

5,5-diphenyl-2-thioxoimidazolidin-4-one

-

1-Bromodecane

-

Potassium carbonate (K₂CO₃)

-

Acetone

-

Standard glassware for organic synthesis (reflux condenser, round-bottom flask, etc.)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., cyclohexane-ethyl acetate)

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 5,5-diphenyl-2-thioxoimidazolidin-4-one in acetone.

-

Addition of Reagents: Add potassium carbonate to the solution, followed by the addition of 1-bromodecane.

-

Reflux: Heat the reaction mixture to reflux and maintain for a specified period to allow for the completion of the alkylation reaction. The progress of the reaction can be monitored by thin-layer chromatography.

-

Work-up: After cooling to room temperature, filter the mixture to remove the potassium carbonate. Evaporate the acetone under reduced pressure.

-

Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of cyclohexane-ethyl acetate) to isolate the pure this compound.

-

Characterization: Confirm the structure and purity of the final compound using analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

FAAH Inhibition Assay

The inhibitory activity of this compound against FAAH is determined by measuring the hydrolysis of a radiolabeled substrate, [³H]anandamide, in a rat brain homogenate.

Materials:

-

Rat brains

-

Tris-HCl buffer (50 mM, pH 7.4)

-

[³H]Anandamide (radiolabeled substrate)

-

Test compound (this compound) dissolved in DMSO

-

Bovine Serum Albumin (fatty acid free)

-

Chloroform/methanol (1:1, v/v)

-

Scintillation cocktail

-

Scintillation counter

-

Homogenizer

-

Centrifuge

Procedure:

-

Preparation of Brain Homogenate: Homogenize rat brains in ice-cold Tris-HCl buffer. Centrifuge the homogenate at a low speed to remove nuclei and large debris. The resulting supernatant is then centrifuged at a higher speed to pellet the membranes. Resuspend the membrane pellet in fresh Tris-HCl buffer.

-

Incubation: In test tubes, combine the rat brain membrane preparation, Tris-HCl buffer containing Bovine Serum Albumin, and the test compound at various concentrations (or vehicle for control).

-

Initiation of Reaction: Initiate the enzymatic reaction by adding [³H]anandamide to the incubation mixture.

-

Incubation Period: Incubate the mixture at 37°C for a defined period (e.g., 15 minutes) to allow for the enzymatic hydrolysis of [³H]anandamide.

-

Termination of Reaction: Stop the reaction by adding a mixture of chloroform/methanol (1:1, v/v).

-

Extraction of Products: Vortex the mixture and centrifuge to separate the organic and aqueous phases. The radiolabeled ethanolamine product of the hydrolysis will partition into the aqueous phase, while the unreacted [³H]anandamide will remain in the organic phase.

-

Quantification: Transfer an aliquot of the aqueous phase to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the control. Determine the IC50 value, which is the concentration of the inhibitor required to reduce FAAH activity by 50%. Convert the IC50 value to pI50 for data reporting.

FAAH Signaling Pathway

The inhibition of FAAH by this compound leads to an increase in the levels of anandamide, which then enhances signaling through cannabinoid receptors.

Conclusion

This compound is a potent and selective inhibitor of FAAH. The data and protocols presented in this guide provide a comprehensive resource for researchers in the field of endocannabinoid pharmacology and drug discovery. The favorable inhibitory profile of this compound, coupled with its lack of direct cannabinoid receptor affinity, makes it a valuable tool for studying the physiological roles of FAAH and a promising lead for the development of novel therapeutics. Further preclinical and clinical investigations are warranted to fully elucidate its therapeutic potential.

References

- 1. Fatty acid amide hydrolase inhibition heightens anandamide signaling without producing reinforcing effects in primates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. Frontiers | A Personal Retrospective: Elevating Anandamide (AEA) by Targeting Fatty Acid Amide Hydrolase (FAAH) and the Fatty Acid Binding Proteins (FABPs) [frontiersin.org]

- 4. Exceptionally potent inhibitors of fatty acid amide hydrolase: The enzyme responsible for degradation of endogenous oleamide and anandamide - PMC [pmc.ncbi.nlm.nih.gov]

- 5. straingenie.com [straingenie.com]

- 6. bms.com [bms.com]

- 7. farm.ucl.ac.be [farm.ucl.ac.be]

The Multifaceted Biological Activities of 2-Thioxo-imidazolidin-4-one Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 2-thioxo-imidazolidin-4-one, also known as 2-thiohydantoin, is a versatile heterocyclic scaffold that has garnered significant attention in medicinal chemistry. Its derivatives have demonstrated a broad spectrum of biological activities, positioning them as promising candidates for the development of novel therapeutic agents. This technical guide provides an in-depth overview of the biological activities of these compounds, focusing on their anticancer, antimicrobial, anti-inflammatory, and anticoagulant properties. The guide includes a compilation of quantitative data, detailed experimental protocols, and visualizations of relevant signaling pathways and workflows to support further research and drug development efforts.

Anticancer Activity

Derivatives of 2-thioxo-imidazolidin-4-one have emerged as a significant class of anticancer agents, exhibiting cytotoxicity against a range of cancer cell lines. Their mechanism of action often involves the induction of apoptosis and the modulation of key signaling pathways involved in cancer cell proliferation and survival.

Quantitative Anticancer Data

The following table summarizes the in vitro cytotoxic activity of various 2-thioxo-imidazolidin-4-one derivatives against different cancer cell lines, presented as IC50 values (the concentration required to inhibit the growth of 50% of cells).

| Compound ID/Description | Cancer Cell Line | IC50 (µM) | Reference |

| Compound 4 | HepG2 (Liver) | 0.017 | [1][2][3] |

| Compound 2 | HepG2 (Liver) | 0.18 | [1][2][3] |

| Staurosporine (Reference) | HepG2 (Liver) | 5.07 | [1][2][3] |

| 5-Fluorouracil (Reference) | HepG2 (Liver) | 5.18 | [1][2][3] |

| Compound 3e | MCF-7 (Breast) | 20.4 (µg/mL) | [4] |

| Benzimidazole-pyrazole-triazole-benzoxazole hybrid | HepG-2 (Liver) | 2.33 (µg/mL) | [5] |

| Imidazoline derivative | HCT-116 (Colon) | 0.76 (µg/mL) | [5] |

| Compound 7 | HepG-2 (Liver) | 82.36 (µg/mL) | [5] |

| Compound 9 | HCT-116 (Colon) | 72.46 (µg/mL) | [5] |

| N-(4-oxo-5-(2-oxo-2-(p-tolylamino)ethyl)-3-phenyl-2-thioxoimidazolidin-1-yl)benzamide | HepG2 (Liver) | 2.448 | [6] |

| 2-Thiohydantoin derivative | MCF-7 (Breast) | 40 (µg/mL) after 48h | [7] |

Experimental Protocol: MTT Assay for Cytotoxicity Screening

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

-

2-thioxo-imidazolidin-4-one derivatives

-

Cancer cell lines (e.g., HepG2, MCF-7)

-

Dulbecco's Modified Eagle's Medium (DMEM) or other suitable cell culture medium

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Trypsin-EDTA solution

-

Phosphate Buffered Saline (PBS)

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO) or Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

-

96-well plates

-

CO2 incubator (37°C, 5% CO2)

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Culture cancer cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

-

Trypsinize the cells, count them, and seed them into 96-well plates at a density of 1 x 10^5 cells/well.

-

Incubate the plates for 24 hours to allow for cell attachment.[4]

-

-

Compound Treatment:

-

Prepare stock solutions of the 2-thioxo-imidazolidin-4-one derivatives in DMSO.

-

Prepare serial dilutions of the compounds in a serum-free medium.

-

After 24 hours of cell seeding, wash the cells with serum-free medium.

-

Add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

-

-

MTT Addition and Incubation:

-

After the incubation period, add 10-20 µL of MTT solution (5 mg/mL) to each well.

-

Incubate the plates for an additional 4 hours at 37°C in the CO2 incubator.[4]

-

-

Formazan Solubilization:

-

Carefully aspirate the medium containing MTT.

-

Add 100-150 µL of DMSO or a suitable solubilization solution to each well to dissolve the formazan crystals.

-

-

Absorbance Measurement:

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration compared to the vehicle control.

-

Determine the IC50 value by plotting the percentage of cell viability against the compound concentration.

-

Signaling Pathways in Anticancer Activity

The anticancer effects of 2-thioxo-imidazolidin-4-one derivatives are often mediated through the induction of apoptosis and the inhibition of pro-survival signaling pathways like the PI3K/AKT pathway.

Several studies have shown that these derivatives can induce apoptosis, or programmed cell death, in cancer cells.[1][2] This is often confirmed by flow cytometry analysis using Annexin V/PI staining, where an increase in the population of apoptotic cells is observed after treatment.[3] The induction of apoptosis is further supported by the upregulation of pro-apoptotic proteins (e.g., Caspase-3, Caspase-8, Caspase-9, p53) and the downregulation of anti-apoptotic proteins (e.g., Bcl-2), as determined by Western blot and RT-PCR analyses.[3][8]

Caption: Apoptosis signaling pathway modulated by 2-thioxo-imidazolidin-4-one derivatives.

The PI3K/AKT signaling pathway is a crucial regulator of cell survival and proliferation, and its dysregulation is common in many cancers. Some 2-thioxo-imidazolidin-4-one derivatives have been shown to inhibit this pathway.[3][8] Molecular docking studies and Western blot analysis have indicated that these compounds can interact with and reduce the levels of key proteins in this pathway, such as PI3K and AKT, leading to decreased cancer cell survival.[6][8]

Caption: PI3K/AKT signaling pathway inhibited by 2-thioxo-imidazolidin-4-one derivatives.

In Vivo Anticancer Studies

In vivo studies using animal models, such as mice with solid Ehrlich carcinoma (SEC), have provided further evidence for the anticancer potential of these derivatives. Treatment with these compounds has been shown to reduce tumor volume and is associated with the activation of antioxidant enzymes (e.g., CAT, SOD, GSH) and improvements in hematological and biochemical parameters.[3]

Antimicrobial Activity

2-Thioxo-imidazolidin-4-one derivatives have demonstrated notable activity against a variety of pathogenic bacteria and fungi, making them attractive candidates for the development of new antimicrobial agents.

Quantitative Antimicrobial Data

The following table presents the Minimum Inhibitory Concentration (MIC) values of selected 2-thioxo-imidazolidin-4-one derivatives against various microbial strains.

| Compound ID/Description | Microbial Strain | MIC (µg/mL) | Reference |

| Compound 5b | Staphylococcus aureus | 25 (mg/mL) | [9] |

| Compound 5b | Pseudomonas aeruginosa | 25 (mg/mL) | [9] |

| Compound C5 | Staphylococcus aureus | 31.25 - 62.5 | [10][11] |

| Compound C6 | Staphylococcus aureus | 62.5 - 125 | [10][11] |

Experimental Protocol: Agar Well Diffusion Method

This method is widely used to evaluate the antimicrobial activity of chemical substances.

Materials:

-

2-thioxo-imidazolidin-4-one derivatives

-

Bacterial or fungal strains

-

Mueller-Hinton Agar (MHA) or other suitable agar medium

-

Nutrient broth

-

Sterile petri dishes

-

Sterile cork borer (6-8 mm diameter)

-

Sterile swabs

-

Micropipettes and sterile tips

-

Incubator

-

Positive control (e.g., standard antibiotic)

-

Negative control (e.g., DMSO)

Procedure:

-

Preparation of Inoculum:

-

Inoculate a loopful of the microbial culture into nutrient broth and incubate to achieve a turbidity equivalent to the 0.5 McFarland standard.

-

-

Plate Inoculation:

-

Dip a sterile swab into the inoculum and rotate it against the side of the tube to remove excess fluid.

-

Evenly swab the entire surface of the MHA plate.

-

-

Well Preparation:

-

Use a sterile cork borer to punch wells of uniform diameter in the agar.

-

-

Compound Application:

-

Add a defined volume (e.g., 100 µL) of the dissolved 2-thioxo-imidazolidin-4-one derivative solution into the wells.

-

Add the positive and negative controls to separate wells.

-

-

Incubation:

-

Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

-

-

Measurement of Inhibition Zone:

-

Measure the diameter of the clear zone of inhibition around each well in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.

-

Anti-inflammatory Activity

Certain 2-thioxo-imidazolidin-4-one derivatives have shown promising anti-inflammatory properties. Their mechanism of action is thought to involve the inhibition of pro-inflammatory mediators.

In Vitro Anti-inflammatory Activity

Studies using lipopolysaccharide (LPS)-induced RAW264.7 macrophage cells have demonstrated that these compounds can significantly reduce the production of nitric oxide (NO), a key inflammatory mediator.[12] This suggests their potential in modulating the inflammatory response. The anti-inflammatory activity is often evaluated by measuring the inhibition of cyclooxygenase (COX) enzymes.

Anticoagulant Activity

Some derivatives of 2-thioxoimidazolidin-4-one have been investigated for their anticoagulant properties.

In Vitro Anticoagulant Activity

The anticoagulant effect of these compounds is typically assessed using in vitro coagulation assays such as the Activated Partial Thromboplastin Time (APTT) and Prothrombin Time (PT). Certain derivatives have been shown to prolong clotting times in these assays, indicating their potential to interfere with the coagulation cascade.[4] The mechanism of action is believed to involve the inhibition of clotting factors.[13][14][15]

Experimental Workflows

The following diagram illustrates a general experimental workflow for the screening and evaluation of the biological activities of 2-thioxo-imidazolidin-4-one derivatives.

Caption: General experimental workflow for evaluating 2-thioxo-imidazolidin-4-one derivatives.

Conclusion

The 2-thioxo-imidazolidin-4-one scaffold represents a privileged structure in medicinal chemistry, with its derivatives displaying a remarkable range of biological activities. The data and protocols presented in this guide highlight their potential as anticancer, antimicrobial, anti-inflammatory, and anticoagulant agents. Further research, focusing on lead optimization, detailed mechanistic studies, and comprehensive in vivo evaluation, is warranted to translate the therapeutic promise of these compounds into clinical applications. This guide serves as a foundational resource for researchers dedicated to advancing the discovery and development of novel drugs based on this versatile heterocyclic core.

References

- 1. Evaluation of 2-Thioxoimadazolidin-4-one Derivatives as Potent Anti-Cancer Agents through Apoptosis Induction and Antioxidant Activation: In Vitro and In Vivo Approaches - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Evaluation of 2-Thioxoimadazolidin-4-one Derivatives as Potent Anti-Cancer Agents through Apoptosis Induction and Antioxidant Activation: In Vitro and In Vivo Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scialert.net [scialert.net]

- 5. In vitro cytotoxicity screening of some 3-substituted-4-oxo-imidazolidin-2-(1H)-thione derivatives as anticancer drug - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Study on Molecular Anti-tumor Mechanism of 2-Thiohydantoin Derivative based on Molecular Docking and Bioinformatic Analyses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. benthamscience.com [benthamscience.com]

- 10. ajmb.umsha.ac.ir [ajmb.umsha.ac.ir]

- 11. Effect of New 2-Thioxoimidazolidin-4-one Compounds against Staphylococcus aureus Clinical Strains and Immunological Markers' Combinations - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. openaccessjournals.com [openaccessjournals.com]

- 14. openaccessjournals.com [openaccessjournals.com]

- 15. mdpi.com [mdpi.com]

A Comprehensive Review of 3-Decyl-5,5'-diphenyl-2-thioxo-4-imidazolidinone: A Potent Fatty Acid Amide Hydrolase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth review of the research surrounding 3-Decyl-5,5'-diphenyl-2-thioxo-4-imidazolidinone, a notable inhibitor of Fatty Acid Amide Hydrolase (FAAH). The document consolidates key quantitative data, detailed experimental methodologies, and visual representations of relevant biological pathways and experimental workflows to serve as a comprehensive resource for researchers in the fields of pharmacology and drug development.

Core Compound Properties

This compound, also identified as compound 46 in seminal research, is a synthetic molecule belonging to the 2-thioxoimidazolidin-4-one class of compounds.[1] It has been specifically investigated for its inhibitory activity against FAAH, a key enzyme in the endocannabinoid system.

Chemical Structure:

-

IUPAC Name: 3-decyl-5,5-diphenyl-2-thioxoimidazolidin-4-one

-

Molecular Formula: C₂₅H₃₂N₂OS

-

Molecular Weight: 408.6 g/mol

-

CAS Number: 875014-22-5

Quantitative Biological Data

The primary biological activity of this compound is its inhibition of FAAH. The following table summarizes the key quantitative data from the foundational study by Muccioli et al. (2006).[1] The compound demonstrates significant potency and selectivity, with a notable lack of affinity for cannabinoid receptors CB₁ and CB₂.[1]

| Compound ID | Structure | FAAH pI₅₀ | CB₁ Ki (nM) | CB₂ Ki (nM) |

| 46 | This compound | 5.94 | > 10000 | > 10000 |

pI₅₀ is the negative logarithm of the IC₅₀ value.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound and related compounds follows a multi-step process. A general and plausible synthetic route, based on established methods for this class of compounds, is detailed below.[2][3][4]

Step 1: Synthesis of 5,5-diphenyl-2-thioxoimidazolidin-4-one (Parent Compound)

-

To a solution of benzil (1 equivalent) and thiourea (1.2 equivalents) in a suitable solvent such as glacial acetic acid, add a catalytic amount of a strong acid (e.g., concentrated HCl).

-

Reflux the reaction mixture for 4-6 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

-

Collect the resulting precipitate by filtration, wash with water, and dry to yield the 5,5-diphenyl-2-thioxoimidazolidin-4-one.

Step 2: N-Alkylation to yield this compound

-

Dissolve the 5,5-diphenyl-2-thioxoimidazolidin-4-one (1 equivalent) in a polar aprotic solvent such as dimethylformamide (DMF).

-

Add a suitable base, such as potassium carbonate (K₂CO₃) (1.5 equivalents), to the solution.

-

To this mixture, add 1-bromodecane (1.2 equivalents) dropwise at room temperature.

-

Stir the reaction mixture at room temperature or slightly elevated temperature (e.g., 50-60 °C) for 12-24 hours, monitoring by TLC.

-

After completion, pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the final compound, this compound.

Fatty Acid Amide Hydrolase (FAAH) Inhibition Assay

The inhibitory activity of this compound against FAAH is typically determined using a fluorometric assay.[5][6][7][8][9]

Materials:

-

Enzyme Source: Rat liver microsomes or recombinant human FAAH.

-

Substrate: Arachidonoyl-7-amino-4-methylcoumarin amide (AAMCA).

-

Assay Buffer: Tris-HCl buffer (e.g., 50 mM, pH 8.8) containing a chelating agent like EDTA.

-

Test Compound: this compound dissolved in a suitable solvent (e.g., DMSO).

-

Positive Control: A known FAAH inhibitor (e.g., URB597).

-

Instrumentation: Fluorescence microplate reader.

Procedure:

-

Prepare serial dilutions of the test compound in the assay buffer.

-

In a 96-well microplate, add the enzyme preparation to each well.

-

Add the test compound dilutions or vehicle control to the respective wells.

-

Pre-incubate the enzyme and inhibitor mixture for a defined period (e.g., 15 minutes) at 37 °C.

-

Initiate the enzymatic reaction by adding the AAMCA substrate to all wells.

-

Immediately measure the fluorescence intensity (Excitation: ~360 nm, Emission: ~465 nm) in kinetic mode for 10-60 minutes at 37 °C.

-

The rate of increase in fluorescence corresponds to the rate of FAAH activity.

-

Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

-

Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve. The pI₅₀ is then calculated as the negative logarithm of the IC₅₀.

Visualizations: Pathways and Workflows

Endocannabinoid Signaling Pathway and FAAH Inhibition

The following diagram illustrates the role of FAAH in the degradation of the endocannabinoid anandamide (AEA) and how its inhibition by this compound can potentiate endocannabinoid signaling.

References

- 1. farm.ucl.ac.be [farm.ucl.ac.be]

- 2. Synthesis of New Imidazolidin-2,4-dione and 2-Thioxo-imidazolidin-4-ones via C-Phenylglycine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. repository.uobaghdad.edu.iq [repository.uobaghdad.edu.iq]

- 4. Appraisal of novel azomethine–thioxoimidazolidinone conjugates as ecto-5′-nucleotidase inhibitors: synthesis and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. digitalassets.avantorsciences.com [digitalassets.avantorsciences.com]

- 6. sigmaaldrich.cn [sigmaaldrich.cn]

- 7. Fluorimetric Assay of FAAH Activity | Springer Nature Experiments [experiments.springernature.com]

- 8. abcam.cn [abcam.cn]

- 9. cdn.caymanchem.com [cdn.caymanchem.com]

Methodological & Application

Application Notes and Protocols for FAAH Inhibition using 3-Decyl-5,5'-diphenyl-2-thioxo-4-imidazolidinone

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Decyl-5,5'-diphenyl-2-thioxo-4-imidazolidinone is a potent and selective inhibitor of Fatty Acid Amide Hydrolase (FAAH).[1][2] FAAH is a key enzyme in the endocannabinoid system, responsible for the degradation of the endogenous cannabinoid anandamide (AEA) and other related signaling lipids.[3] Inhibition of FAAH leads to an increase in the levels of these endocannabinoids, which can produce a range of therapeutic effects, including analgesia, anxiolysis, and anti-inflammatory actions, without the psychoactive side effects associated with direct cannabinoid receptor agonists. This document provides detailed protocols for the experimental use of this compound to inhibit FAAH activity.

Physicochemical Properties and Inhibitory Activity

This compound, also referred to as compound 45 in some literature, has demonstrated significant inhibitory potency against FAAH. A key study reported its pI50 value, a measure of its inhibitory concentration.[1] It is important to note that this compound shows a lack of affinity for the cannabinoid receptors CB1 and CB2, highlighting its specificity for FAAH.[1][2]

| Compound Name | Molecular Formula | Molecular Weight | pI50 | Target Enzyme | Notes |

| This compound | C₂₅H₃₂N₂OS | 408.6 g/mol | 5.89 | Fatty Acid Amide Hydrolase (FAAH) | Lacks affinity for CB1 and CB2 receptors.[1][2] |

FAAH Signaling Pathway

FAAH plays a crucial role in regulating the endocannabinoid signaling pathway. The enzyme is an integral membrane protein that hydrolyzes fatty acid amides, most notably anandamide, into arachidonic acid and ethanolamine, thus terminating their signaling. By inhibiting FAAH, this compound prevents the breakdown of anandamide, leading to its accumulation and enhanced activation of cannabinoid receptors.

Experimental Protocols

The following protocols are based on established methods for assessing FAAH inhibition and can be adapted for the use of this compound.

Protocol 1: In Vitro FAAH Inhibition Assay using Rat Brain Homogenate

This protocol describes the determination of the inhibitory potency of this compound on FAAH activity in rat brain homogenates using a radiometric assay.

Materials:

-

This compound

-

Rat brains

-

[³H]Anandamide (radiolabeled on the ethanolamine portion)

-

Tris-HCl buffer (50 mM, pH 7.4)

-

Bovine Serum Albumin (BSA), fatty acid-free

-

Toluene-based scintillation cocktail

-

Glass test tubes

-

Water bath or incubator at 37°C

-

Scintillation counter

-

Homogenizer (e.g., Dounce or Potter-Elvehjem)

-

Centrifuge

Procedure:

-

Preparation of Rat Brain Homogenate (FAAH Source):

-

Euthanize a rat according to approved animal welfare protocols.

-

Rapidly dissect the brain and place it in ice-cold Tris-HCl buffer.

-

Homogenize the brain in 10 volumes (w/v) of ice-cold Tris-HCl buffer.

-

Centrifuge the homogenate at 1,000 x g for 15 minutes at 4°C to remove nuclei and cellular debris.

-

Collect the supernatant, which contains the membrane-bound FAAH, and store it on ice. Determine the protein concentration using a standard method (e.g., Bradford or BCA assay).

-

-

FAAH Inhibition Assay:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Prepare serial dilutions of the inhibitor to obtain a range of final concentrations for the assay.

-

In glass test tubes, add the following in order:

-

Tris-HCl buffer (50 mM, pH 7.4)

-

Fatty acid-free BSA (to a final concentration of 0.1 mg/mL)

-

Aliquots of the diluted inhibitor or vehicle (for control).

-

Rat brain homogenate (adjust volume to have a consistent amount of protein, e.g., 50-100 µg).

-

-

Pre-incubate the mixture for 15 minutes at 37°C.

-

Initiate the enzymatic reaction by adding [³H]anandamide to a final concentration of 1 µM.

-

Incubate the reaction mixture for 15-30 minutes at 37°C.

-

Stop the reaction by adding 2 volumes of ice-cold chloroform:methanol (1:2, v/v).

-

Add 1 volume of chloroform and 1 volume of water to induce phase separation.

-

Vortex the tubes and centrifuge at 1,000 x g for 10 minutes.

-

Collect an aliquot of the upper aqueous phase, which contains the [³H]ethanolamine product.

-

Add the aqueous aliquot to a scintillation vial containing a toluene-based scintillation cocktail.

-

Measure the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the percentage of FAAH inhibition for each concentration of the inhibitor compared to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration to generate a dose-response curve.

-

Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of FAAH activity) from the curve. The pI₅₀ can be calculated as -log(IC₅₀).

-

References

Application Notes and Protocols for Cell-Based Assays Using 3-Decyl-5,5'-diphenyl-2-thioxo-4-imidazolidinone

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Decyl-5,5'-diphenyl-2-thioxo-4-imidazolidinone is a potential inhibitor of the enzyme fatty acid amide hydrolase (FAAH).[1][2] FAAH is a key metabolic enzyme responsible for the degradation of a class of endogenous bioactive lipids called N-acylethanolamines (NAEs), which includes the endocannabinoid anandamide (AEA). By inhibiting FAAH, this compound can elevate the levels of these signaling lipids, leading to a range of physiological effects. These application notes provide detailed protocols for cell-based assays to characterize the activity and downstream cellular consequences of this FAAH inhibitor.

Mechanism of Action: FAAH Inhibition

Fatty acid amide hydrolase is an intracellular serine hydrolase that catalyzes the breakdown of N-acylethanolamines, such as anandamide (AEA), N-oleoylethanolamide (OEA), and N-palmitoylethanolamide (PEA), into their corresponding fatty acids and ethanolamine. Inhibition of FAAH by compounds like this compound prevents this degradation, leading to an accumulation of NAEs within the cell. These accumulated NAEs can then act on various cellular targets, including cannabinoid receptors (CB1 and CB2) and peroxisome proliferator-activated receptors (PPARs), to modulate downstream signaling pathways involved in inflammation, pain, and neurotransmission.

Quantitative Data

The following table summarizes the known quantitative information for this compound.

| Parameter | Value | Reference |

| pI50 (FAAH) | 5.89 | [1][2] |

| Molecular Formula | C₂₅H₃₂N₂OS | |

| CAS Number | 875014-22-5 | |

| Affinity for CB1/CB2 | Lacks affinity | [1][2] |

Application Notes: Cell-Based Assays

Here we describe several cell-based assays to characterize the efficacy and cellular effects of this compound.

Cellular FAAH Activity Assay

This assay directly measures the inhibitory activity of the compound on FAAH within a cellular context. It utilizes a fluorogenic FAAH substrate that is cleaved by active FAAH in cell lysates to produce a fluorescent signal.

-

Principle: Intact cells are treated with the inhibitor. Subsequently, the cells are lysed, and the lysate is incubated with a fluorogenic FAAH substrate. The rate of fluorescence generation is proportional to the FAAH activity.

-

Cell Lines: SH-SY5Y (human neuroblastoma), BV-2 (murine microglia), or other cell lines with endogenous FAAH expression.

-

Endpoint: Measurement of fluorescence over time.

Endocannabinoid Accumulation Assay

This assay quantifies the increase in intracellular levels of anandamide (AEA) and other NAEs following treatment with the FAAH inhibitor.

-

Principle: Cells are treated with the inhibitor, leading to the accumulation of endogenous FAAH substrates. The cells are then harvested, lipids are extracted, and the levels of specific NAEs are quantified using liquid chromatography-mass spectrometry (LC-MS).

-

Cell Lines: N2a (mouse neuroblastoma), HEK293 cells overexpressing human FAAH, or primary neuronal cultures.

-

Endpoint: Quantification of AEA, OEA, and PEA levels.

Anti-Inflammatory Activity Assay in Microglia

FAAH inhibition can lead to anti-inflammatory effects. This assay assesses the ability of the compound to suppress the production of pro-inflammatory mediators in activated microglial cells.

-

Principle: Microglial cells are pre-treated with the FAAH inhibitor and then stimulated with lipopolysaccharide (LPS) to induce an inflammatory response. The production of inflammatory markers such as nitric oxide (NO) or pro-inflammatory cytokines (e.g., TNF-α, IL-6) is measured.

-

Cell Lines: BV-2 or primary microglia.

-

Endpoint: Measurement of nitrite (a stable product of NO) in the culture medium using the Griess reagent, or quantification of cytokines by ELISA.

Neuronal Cell Viability Assay under Oxidative Stress

Elevated endocannabinoid levels have been shown to be neuroprotective. This assay evaluates the potential of the FAAH inhibitor to protect neuronal cells from oxidative stress-induced cell death.

-

Principle: Neuronal cells are pre-treated with the FAAH inhibitor and then exposed to an oxidative stressor, such as hydrogen peroxide (H₂O₂) or 6-hydroxydopamine (6-OHDA). Cell viability is then assessed using a colorimetric or fluorometric assay.

-

Cell Lines: SH-SY5Y or primary cortical neurons.

-

Endpoint: Measurement of cell viability using MTT, resazurin, or LDH release assays.

Experimental Protocols

Protocol 1: Cellular FAAH Activity Assay

Materials:

-

SH-SY5Y cells

-

DMEM/F12 medium with 10% FBS

-

This compound

-

FAAH assay buffer (e.g., 125 mM Tris-HCl, pH 9.0, 1 mM EDTA)

-

Fluorogenic FAAH substrate (e.g., AMC-arachidonoyl amide)

-

96-well black, clear-bottom plates

-

Fluorescence plate reader

Procedure:

-

Seed SH-SY5Y cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in culture medium.

-

Remove the old medium from the cells and add 100 µL of the compound dilutions. Include vehicle control wells.

-

Incubate for 1-2 hours at 37°C.

-

Aspirate the medium and wash the cells once with PBS.

-

Lyse the cells by adding 50 µL of ice-cold FAAH assay buffer and incubating on ice for 10 minutes.

-

Prepare the FAAH substrate solution in FAAH assay buffer according to the manufacturer's instructions.

-

Add 50 µL of the substrate solution to each well.

-

Immediately place the plate in a fluorescence plate reader pre-warmed to 37°C.

-

Measure the fluorescence intensity (e.g., Ex/Em = 360/460 nm) every 2 minutes for 30-60 minutes.

-

Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve).

-

Determine the IC₅₀ value of the compound by plotting the percent inhibition against the log of the inhibitor concentration.

Protocol 2: Anti-Inflammatory Activity Assay in BV-2 Cells

Materials:

-

BV-2 cells

-

DMEM with 10% FBS

-

This compound

-

Lipopolysaccharide (LPS)

-

Griess Reagent System

-

24-well plates

Procedure:

-

Seed BV-2 cells in a 24-well plate at a density of 1 x 10⁵ cells/well and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of this compound for 1 hour.

-

Stimulate the cells with LPS (final concentration 1 µg/mL) for 24 hours. Include a negative control (no LPS) and a positive control (LPS alone).

-

After incubation, collect 100 µL of the cell culture supernatant from each well.

-

Perform the Griess assay for nitrite determination according to the manufacturer's protocol. Briefly, mix the supernatant with the Griess reagents and measure the absorbance at 540 nm.

-

Quantify the nitrite concentration using a sodium nitrite standard curve.

-

Assess the effect of the compound on reducing LPS-induced nitric oxide production.

Disclaimer

These protocols are intended as a guide and may require optimization for specific experimental conditions and cell lines. It is recommended to perform preliminary experiments to determine the optimal cell density, compound concentrations, and incubation times. Always follow appropriate laboratory safety procedures.

References

Application Notes and Protocols: 3-Decyl-5,5'-diphenyl-2-thioxo-4-imidazolidinone in Neuroscience Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Decyl-5,5'-diphenyl-2-thioxo-4-imidazolidinone is a potent and selective inhibitor of Fatty Acid Amide Hydrolase (FAAH), an enzyme of significant interest in the field of neuroscience. FAAH is the primary enzyme responsible for the degradation of the endocannabinoid anandamide (AEA) and other related bioactive lipid amides. By inhibiting FAAH, this compound effectively increases the endogenous levels of anandamide, thereby enhancing endocannabinoid signaling. This mechanism holds considerable therapeutic potential for a range of neurological and psychiatric disorders, including anxiety, pain, and neurodegenerative diseases.

The therapeutic strategy of elevating endogenous anandamide levels through FAAH inhibition is thought to offer a more nuanced and potentially safer alternative to the direct activation of cannabinoid receptors (CB1 and CB2) by exogenous agonists. This is because the enhanced anandamide action is localized to the sites of its natural production and release, potentially minimizing the widespread psychotropic and other side effects associated with direct CB1 receptor agonists.

This document provides detailed application notes, experimental protocols, and quantitative data for the use of this compound in neuroscience research.

Quantitative Data

The following table summarizes the in vitro inhibitory activity of this compound and related compounds against rat brain FAAH. Data is derived from the foundational study by Muccioli GG, et al. (2006).

| Compound ID (in source) | R Group (at N-3) | pI50 | IC50 (µM) |

| 45 | Decyl | 5.89 | 1.29 |

| 42 | Heptyl | 5.54 | 2.88 |

| 43 | Octyl | 5.68 | 2.09 |

| 44 | Nonyl | 5.77 | 1.70 |

| 46 | Tetradecyl | 5.94 | 1.15 |

pI50 is the negative logarithm of the IC50 value. A higher pI50 value indicates greater inhibitory potency.

Signaling Pathway

The primary mechanism of action of this compound is the inhibition of FAAH, which leads to an accumulation of anandamide (AEA). AEA then acts on cannabinoid receptors, primarily CB1 receptors in the central nervous system, to modulate neurotransmission and reduce neuroinflammation.

Caption: FAAH Inhibition Signaling Pathway.

Experimental Protocols

In Vitro FAAH Inhibition Assay

This protocol is adapted from the methods used to characterize this compound.

Objective: To determine the in vitro inhibitory potency of this compound on FAAH activity.

Materials:

-

Rat brain homogenate (as a source of FAAH)

-

This compound (test compound)

-

[³H]-Anandamide (substrate)

-

Tris-HCl buffer (50 mM, pH 9.0)

-

Bovine Serum Albumin (BSA)

-

Chloroform/Methanol (1:1, v/v)

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

Enzyme Preparation: Prepare a rat brain homogenate in Tris-HCl buffer. Centrifuge the homogenate at a low speed to remove cellular debris. The supernatant will serve as the enzyme source. Determine the protein concentration of the supernatant using a standard method (e.g., Bradford assay).

-

Assay Preparation: In microcentrifuge tubes, prepare the following reaction mixture:

-

Tris-HCl buffer (50 mM, pH 9.0) containing 0.1% BSA.

-

Rat brain homogenate (supernatant) at a final protein concentration of 20 µg/mL.

-

Varying concentrations of this compound (dissolved in a suitable solvent like DMSO, with the final solvent concentration kept below 1%).

-

-

Pre-incubation: Pre-incubate the reaction mixture at 37°C for 15 minutes to allow the inhibitor to interact with the enzyme.

-

Reaction Initiation: Initiate the enzymatic reaction by adding [³H]-Anandamide to a final concentration of 1 µM.

-

Incubation: Incubate the reaction mixture at 37°C for 30 minutes.

-

Reaction Termination: Stop the reaction by adding 400 µL of ice-cold chloroform/methanol (1:1, v/v).

-

Phase Separation: Vortex the tubes and centrifuge at 2,000 x g for 10 minutes to separate the aqueous and organic phases. The radiolabeled product of anandamide hydrolysis ([³H]-ethanolamine) will be in the aqueous phase, while the unreacted [³H]-Anandamide will be in the organic phase.

-

Quantification: Transfer an aliquot of the aqueous phase to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to a vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.

Caption: In Vitro FAAH Inhibition Assay Workflow.

Neuroprotection Assay in a Neuroblastoma Cell Line (e.g., SH-SY5Y)

This protocol provides a general framework for assessing the neuroprotective effects of this compound against a neurotoxin-induced cell death model.

Objective: To evaluate the ability of this compound to protect neuronal cells from neurotoxicity.

Materials:

-

SH-SY5Y human neuroblastoma cells

-

Complete culture medium (e.g., DMEM/F12 supplemented with 10% FBS and antibiotics)

-

Neurotoxin (e.g., 6-hydroxydopamine (6-OHDA) or MPP⁺ for Parkinson's disease models; amyloid-beta peptides for Alzheimer's disease models)

-

This compound

-

Cell viability assay reagent (e.g., MTT, PrestoBlue, or LDH assay kit)

-

96-well cell culture plates

-

Plate reader

Procedure:

-

Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere and grow for 24 hours in a humidified incubator at 37°C and 5% CO₂.

-

Pre-treatment: Remove the culture medium and replace it with fresh medium containing various concentrations of this compound. Incubate for 1-2 hours. Include a vehicle control group (medium with the same concentration of solvent used to dissolve the compound).

-

Neurotoxin Exposure: Add the neurotoxin to the wells to induce cell death. The concentration of the neurotoxin should be pre-determined to cause approximately 50% cell death within 24-48 hours. Include a control group that is not exposed to the neurotoxin.

-

Incubation: Incubate the plate for 24-48 hours.

-

Cell Viability Assessment: After the incubation period, assess cell viability using a chosen method. For example, using an MTT assay:

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or a specialized reagent).

-

Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.

-

-

Data Analysis: Express cell viability as a percentage of the control group (untreated, non-toxin exposed cells). Compare the viability of cells treated with the neurotoxin alone to those pre-treated with this compound.

Caption: Neuroprotection Assay Workflow.

Disclaimer

The information provided in these application notes is intended for research purposes only and not for human or veterinary use. The experimental protocols are provided as a guide and may require optimization for specific laboratory conditions and research objectives. Researchers should adhere to all applicable safety guidelines and regulations when handling chemical reagents and performing biological experiments.

Application Notes and Protocols for 3-Decyl-5,5'-diphenyl-2-thioxo-4-imidazolidinone in Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Decyl-5,5'-diphenyl-2-thioxo-4-imidazolidinone is a synthetic compound identified as a potential inhibitor of the enzyme Fatty Acid Amide Hydrolase (FAAH).[1][2][3][4] FAAH is a key enzyme in the endocannabinoid system, responsible for the degradation of endogenous cannabinoids like anandamide. By inhibiting FAAH, this compound can increase the levels of anandamide and other fatty acid amides, which may have therapeutic potential in various physiological processes. This document provides an overview of its known characteristics and a generalized protocol for its application in cell culture experiments.

Compound Details:

| Property | Value |

| IUPAC Name | 3-decyl-5,5-diphenyl-2-sulfanylideneimidazolidin-4-one |

| Molecular Formula | C₂₅H₃₂N₂OS |

| Molecular Weight | 408.6 g/mol |

| CAS Number | 875014-22-5 |

| Known Target | Fatty Acid Amide Hydrolase (FAAH) |

| Reported Activity | pI₅₀: 5.89 for FAAH inhibition[1][2][3][4] |

| Receptor Affinity | Lacks affinity for cannabinoid receptors CB1 and CB2.[1][2][3][4] |

Note: There is currently a lack of published data on the specific use of this compound in cell culture experiments, including effective concentrations, dosing regimens, and cytotoxicity data for specific cell lines. The following protocols are generalized based on standard laboratory practices for introducing a novel small molecule compound for in vitro studies. All concentrations and treatment conditions must be determined empirically by the end-user.

Proposed Mechanism of Action: FAAH Inhibition

This compound is hypothesized to exert its biological effects through the inhibition of FAAH. This inhibition leads to an accumulation of anandamide and other fatty acid amides, which can then act on various cellular targets. A simplified diagram of this signaling pathway is presented below.

Caption: Proposed mechanism of action of this compound.

Experimental Protocols

The following are generalized protocols. Optimization is required for specific cell lines and experimental questions.

Preparation of Stock Solution

It is recommended to prepare a high-concentration stock solution that can be diluted to working concentrations. Dimethyl sulfoxide (DMSO) is a common solvent for similar organic molecules.

Materials:

-

This compound (solid powder)

-

Dimethyl sulfoxide (DMSO), sterile, cell culture grade

-

Sterile microcentrifuge tubes or vials

Procedure:

-

Calculate the required mass of the compound to prepare a stock solution of a desired concentration (e.g., 10 mM or 50 mM).

-

Formula: Mass (g) = Desired Concentration (mol/L) x Molecular Weight ( g/mol ) x Volume (L)

-

-

Weigh the calculated amount of the compound in a sterile microcentrifuge tube.

-

Add the calculated volume of DMSO to the tube.

-

Vortex or sonicate gently until the compound is completely dissolved.

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-

Store the stock solution at -20°C or -80°C for long-term storage.

Determination of Working Concentration Range (Cytotoxicity Assay)

Before conducting experiments to assess the biological activity of the compound, it is crucial to determine the concentration range that is not cytotoxic to the cells. A cell viability assay such as MTT, XTT, or CellTiter-Glo® is recommended.

Workflow Diagram:

Caption: General workflow for determining the cytotoxicity of a novel compound.

Protocol:

-

Seed your cell line of interest in a 96-well plate at a predetermined optimal density and allow them to attach overnight.

-

Prepare a series of dilutions of the this compound stock solution in complete cell culture medium. A broad range is recommended for the initial screen (e.g., 0.1, 1, 10, 25, 50, 100 µM).

-

Include a vehicle control group treated with the same concentration of DMSO as the highest compound concentration. Also, include an untreated control group.

-

Remove the old medium from the cells and add the medium containing the different concentrations of the compound.

-

Incubate the plate for standard durations, such as 24, 48, and 72 hours.

-

At the end of the incubation period, perform a cell viability assay according to the manufacturer's instructions.

-

Measure the appropriate signal (e.g., absorbance for MTT) using a plate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

-

For subsequent functional assays, use concentrations well below the determined IC₅₀ value.

Functional FAAH Inhibition Assay (Generalized)

To confirm the inhibitory effect of the compound on FAAH activity in a cellular context, a functional assay can be performed. This typically involves measuring the levels of anandamide or a related FAAH substrate in cell lysates after treatment.

Protocol:

-

Culture cells known to express FAAH (e.g., neuroblastoma cell lines, primary neurons, or cells overexpressing FAAH).

-

Treat the cells with non-toxic concentrations of this compound for a predetermined duration.

-

Lyse the cells and measure the FAAH activity using a commercially available FAAH activity assay kit or by quantifying the levels of anandamide and its metabolites using techniques like liquid chromatography-mass spectrometry (LC-MS).

-

A decrease in FAAH activity or an increase in anandamide levels in treated cells compared to vehicle-treated cells would indicate successful inhibition.

Data Interpretation and Further Steps

-

Quantitative Data Summary: As specific experimental data for this compound in cell culture is not yet available in the public domain, researchers should aim to generate data to populate a table similar to the one below for their specific cell line(s) of interest.

| Cell Line | Treatment Duration (hours) | IC₅₀ (µM) | Effective Concentration for FAAH inhibition (µM) | Observed Phenotype |

| e.g., SH-SY5Y | 24 | To be determined | To be determined | e.g., Increased anandamide levels |

| e.g., HEK293-hFAAH | 48 | To be determined | To be determined | e.g., Decreased FAAH activity |

-

Downstream Analysis: Based on the confirmed FAAH inhibition, further experiments can be designed to investigate the downstream consequences, such as effects on cell proliferation, apoptosis, inflammation, or other relevant cellular processes.

Conclusion

This compound is a compound with potential as an FAAH inhibitor. While its direct application in cell culture is not yet documented, the generalized protocols provided here offer a framework for researchers to begin investigating its cellular effects. It is imperative that careful dose-response and cytotoxicity studies are performed for each cell line to establish appropriate working concentrations for meaningful and reproducible results.

References

Application Notes and Protocols: 3-Decyl-5,5'-diphenyl-2-thioxo-4-imidazolidinone in Drug Discovery Screening

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Decyl-5,5'-diphenyl-2-thioxo-4-imidazolidinone, also identified as compound 45 in seminal literature, is a potent inhibitor of Fatty Acid Amide Hydrolase (FAAH). FAAH is a key enzyme in the endocannabinoid system, responsible for the degradation of the endogenous cannabinoid anandamide (AEA). Inhibition of FAAH leads to an increase in endogenous anandamide levels, which can modulate various physiological processes, including pain, inflammation, and neurotransmission. Notably, this compound has been shown to lack affinity for the cannabinoid receptors CB1 and CB2, making it a selective tool for studying the effects of enhanced endocannabinoid tone without direct receptor agonism. These characteristics position the compound as a valuable tool in drug discovery screening campaigns targeting the endocannabinoid system.

Physicochemical Properties and Quantitative Data

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

| Parameter | Value | Reference |

| IUPAC Name | 3-decyl-5,5-diphenyl-2-sulfanylideneimidazolidin-4-one | N/A |

| Molecular Formula | C₂₅H₃₂N₂OS | [1] |

| Molecular Weight | 408.6 g/mol | [1] |

| FAAH Inhibition (pI₅₀) | 5.89 | [2] |

| FAAH Inhibition (IC₅₀) | ~1.29 µM (Calculated from pI₅₀) | [2][3] |

| CB1 Receptor Affinity | Lacks affinity | [2] |

| CB2 Receptor Affinity | Lacks affinity | [2] |

Note on Selectivity: While this compound demonstrates selectivity against cannabinoid receptors, a broader selectivity profile against other serine hydrolases and off-target proteins is not extensively documented in publicly available literature. Researchers are advised to perform comprehensive selectivity profiling as part of their screening cascade.

Signaling Pathway

The primary mechanism of action of this compound is the inhibition of FAAH. This enzyme is a critical component of the endocannabinoid signaling pathway. The diagram below illustrates the role of FAAH and the effect of its inhibition.

Caption: FAAH Signaling Pathway and Inhibition.

Experimental Protocols

Protocol 1: In Vitro FAAH Inhibition Assay

This protocol is adapted from the method described by Muccioli et al. (2006) for determining the FAAH inhibitory activity of test compounds.

1. Materials and Reagents:

-

Rat brain tissue

-

Trizma buffer (50 mM, pH 7.4) containing 1 mM EDTA

-

[³H]-Anandamide ([³H]AEA)

-

Bovine Serum Albumin (BSA, fatty acid-free)

-

Test compound (this compound)

-

Vehicle (e.g., DMSO)

-

Chloroform/Methanol (1:1 and 2:1 v/v)

-

Scintillation cocktail

-

96-well plates

-

Homogenizer

-

Centrifuge

-

Scintillation counter

2. Preparation of Rat Brain Homogenate (Enzyme Source):

-

Homogenize fresh or frozen rat brains in 10 volumes of ice-cold Trizma buffer.

-

Centrifuge the homogenate at 1,000 x g for 15 minutes at 4°C.

-

Collect the supernatant and centrifuge at 35,000 x g for 20 minutes at 4°C.

-

Resuspend the resulting pellet (membrane fraction) in fresh Trizma buffer.

-

Determine the protein concentration using a standard method (e.g., Bradford assay).

-

Store the homogenate in aliquots at -80°C until use.

3. Assay Procedure:

-

Thaw the rat brain homogenate on ice. Dilute to a final protein concentration of 10 µ g/well in Trizma buffer containing 0.1% BSA.

-

Prepare serial dilutions of the test compound in the assay buffer. The final concentration of the vehicle should not exceed 1% in the assay.

-

In a 96-well plate, add 50 µL of the diluted brain homogenate.

-

Add 50 µL of the test compound dilution or vehicle (for control wells).

-

Pre-incubate the plate for 15 minutes at 37°C.

-

Initiate the reaction by adding 100 µL of [³H]AEA (final concentration of 1 µM) to each well.

-

Incubate the reaction mixture for 30 minutes at 37°C.

-

Stop the reaction by adding 400 µL of ice-cold chloroform/methanol (1:1 v/v).

-

Vortex the mixture and centrifuge at 2,000 x g for 10 minutes to separate the phases.

-

Transfer an aliquot of the upper aqueous phase (containing the [³H]ethanolamine product) to a scintillation vial.

-

Add scintillation cocktail and quantify the radioactivity using a scintillation counter.

4. Data Analysis:

-

Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the compound concentration.

-

Determine the IC₅₀ value by fitting the data to a sigmoidal dose-response curve.

Drug Discovery Screening Workflow

The use of this compound can be integrated into a typical drug discovery screening cascade for identifying novel FAAH inhibitors.

Caption: Drug Discovery Screening Workflow for FAAH Inhibitors.

Logical Relationship of Key Experimental Stages

The following diagram illustrates the logical progression and relationship between the key experimental stages in the characterization of a FAAH inhibitor like this compound.

Caption: Logical Flow of FAAH Inhibitor Characterization.

References

Synthesis of Novel 2-Thioxo-4-imidazolidinone Derivatives: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed protocols for the synthesis of novel 2-thioxo-4-imidazolidinone derivatives, a class of heterocyclic compounds with significant therapeutic potential. The synthesis protocols described herein are based on established methodologies, including a one-pot reaction involving α-amino acids and isothiocyanates, as well as a multi-step approach commencing with a Michael addition. These compounds are of considerable interest in drug discovery, exhibiting a wide range of biological activities, including antibacterial, antifungal, and anticancer properties.[1][2] This application note also presents a summary of quantitative data for the synthesis of various derivatives and illustrates key biological signaling pathways associated with their therapeutic effects.

Introduction

2-Thioxo-4-imidazolidinones, also known as 2-thiohydantoins, are a versatile scaffold in medicinal chemistry.[3] The inherent structural features of this heterocyclic ring system allow for substitutions at various positions, leading to a diverse library of compounds with a broad spectrum of biological activities.[2] Research has demonstrated their potential as antimicrobial agents that can combat infectious diseases and as cytotoxic agents against various cancer cell lines.[3] The development of efficient and robust synthetic protocols is crucial for the exploration of their full therapeutic potential.

Data Presentation

The following tables summarize the quantitative data for the synthesis of various 2-thioxo-4-imidazolidinone derivatives, compiled from the cited literature.

Table 1: Synthesis of 2-Thioxo-4-imidazolidinone Derivatives via Reaction of C-Phenylglycine Derivatives with Phenyl Isothiocyanate. [2]

| Derivative | R-Group on Phenyl Ring | Yield (%) | Melting Point (°C) |

| IM-2 | 4-methyl | 78.60 | 215-216 |

| IM-4 | 4-ethyl | 73.30 | 246-248 |

| IM-8 | 4-isopropyl | 74.70 | 255 |

Table 2: Multi-step Synthesis of N-substituted 2-Thioxo-4-imidazolidinone Derivatives. [4][5]

| Compound | Substituents | Yield (%) | Melting Point (°C) |

| 5a | R1=H, R2=H | 50 | 200-202 |

| 5b | R1=H, R2=Cl | 89 | 220-222 |

| 5c | R1=H, R2=Br | 53 | 225-227 |

| 5d | R1=H, R2=CH3 | 84 | 238-239 |

| 5e | R1=CH3, R2=H | 52 | 210-212 |

| 5f | R1=CH3, R2=Cl | 55 | 215-217 |

| 5g | R1=CH3, R2=Br | 46 | 218-220 |

| 5h | R1=CH3, R2=CH3 | 81 | 225-227 |

Experimental Protocols

Protocol 1: One-Pot Synthesis of 5-Aryl-3-phenyl-2-thioxo-imidazolidin-4-ones[2]

This protocol describes the synthesis of 2-thioxo-4-imidazolidinone derivatives from C-arylglycines and phenyl isothiocyanate.

Materials:

-

C-arylglycine derivative (e.g., C-4-methylphenylglycine)

-

Phenyl isothiocyanate

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl), 6N

-

Ethanol

-

Water

Procedure:

-

Dissolve the C-arylglycine derivative in an aqueous solution of sodium hydroxide.

-

Add an equimolar amount of phenyl isothiocyanate to the solution in small portions while stirring. Continue stirring for an additional 4 hours.

-

After 24 hours, separate the precipitate by filtration.

-

Acidify the remaining solution with HCl.

-

Reflux the resulting aroylimidazilidinic acid with 6N HCl for 1 hour.

-

Filter the white crystalline product, wash with water, and air-dry.

-

Recrystallize the final product from an ethanol/water mixture (1:1).

Protocol 2: Multi-step Synthesis of N-(3-cyclohexyl-4-oxo-5-(2-oxo-2-(arylamino)ethyl)-2-thioxoimidazolidin-1-yl)benzamides[4][5]

This protocol involves a two-step synthesis starting with a Michael addition followed by cyclization.

Step 1: Michael Addition

-

A mixture of a variously substituted N-arylmaleimide (0.01 mol) and phenylhydrazide or 4-methylphenylhydrazide (0.01 mol) in 30 ml of ethanol is heated under reflux for 6-12 hours.[5]

-

The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration, washed with cold ethanol, and dried.

Step 2: Cyclization

-

Cyclohexyl isothiocyanate (0.011 mol) and three drops of glacial acetic acid are added to a solution of the product from Step 1 (0.01 mol) in 30 ml of acetonitrile.[5]

-

The mixture is refluxed for 16-70 hours until the starting material is consumed (monitored by TLC).

-

After cooling, the solvent is evaporated under reduced pressure, and the residue is purified by recrystallization from a suitable solvent to afford the final 2-thioxo-4-imidazolidinone derivative.

Mandatory Visualization

Signaling Pathways and Experimental Workflows

Caption: Synthetic workflows for 2-thioxo-4-imidazolidinone derivatives.

Caption: Anticancer mechanism via PI3K/Akt pathway inhibition.

Caption: Antibacterial mechanism via cell wall synthesis inhibition.

References

- 1. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

- 2. Synthesis of New Imidazolidin-2,4-dione and 2-Thioxo-imidazolidin-4-ones via C-Phenylglycine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Sythesis Of Novel 2-Thioxo-4-Imidazolidinone Derivatives And Evaluate Their Antibacterial, And Antifungal Activities [ejchem.journals.ekb.eg]

- 4. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]

- 5. researchgate.net [researchgate.net]

Application Notes and Protocols for High-Throughput Screening of 3-Decyl-5,5'-diphenyl-2-thioxo-4-imidazolidinone Analogs as Fatty Acid Amide Hydrolase (FAAH) Inhibitors

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-Decyl-5,5'-diphenyl-2-thioxo-4-imidazolidinone and its analogs have been identified as potential inhibitors of Fatty Acid Amide Hydrolase (FAAH).[1][2] FAAH is a key enzyme in the endocannabinoid system, responsible for the degradation of the endogenous cannabinoid anandamide (AEA). Inhibition of FAAH leads to increased levels of AEA, which in turn modulates various physiological processes, including pain, inflammation, and neurotransmission, primarily through the activation of cannabinoid receptor 1 (CB1). This makes FAAH an attractive therapeutic target for a range of disorders.